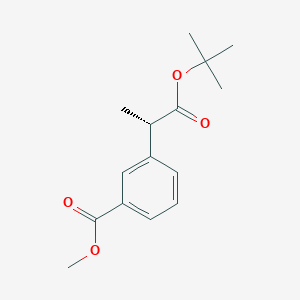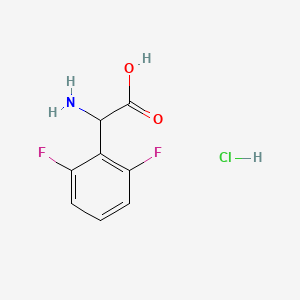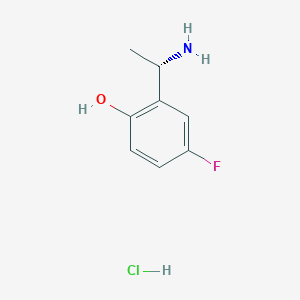
(S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to a phenol ring, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method includes the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-2-(1-Aminoethyl)-4-fluorophenol with high enantiomeric excess and conversion rates . Another approach involves direct catalytic asymmetric synthesis using biomimetic chemocatalysis inspired by enzymatic transaminations .
Industrial Production Methods
Industrial production of this compound often employs scalable catalytic methods that ensure high yield and purity. These methods include the use of copper-catalyzed aminochlorination and other efficient catalyst systems that allow for the late-stage modification of small-molecule drugs .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding imine or nitrile.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, facilitating catalytic reactions. Additionally, its fluorine atom can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Aminoethyl)phenol hydrochloride: Similar in structure but lacks the fluorine atom, affecting its reactivity and binding properties.
(S)-1-(1-Aminoethyl)cyclopentan-1-ol hydrochloride: Contains a cyclopentane ring instead of a phenol ring, leading to different chemical behavior and applications.
Uniqueness
(S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is unique due to the presence of both an aminoethyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[(1S)-1-aminoethyl]-4-fluorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTRCWFPNVNFGW-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
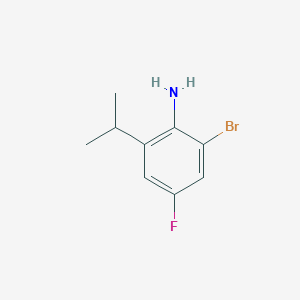
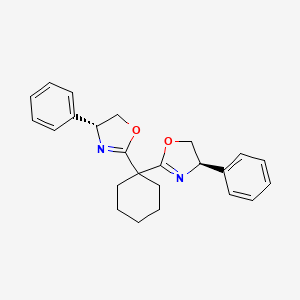
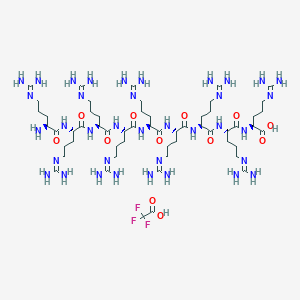

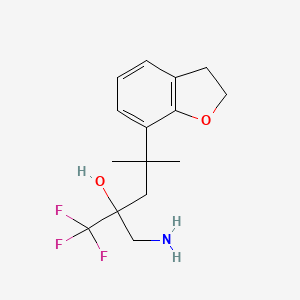
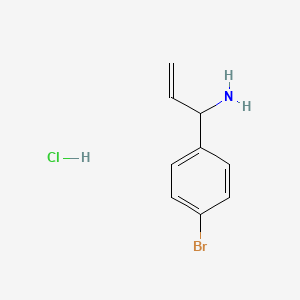
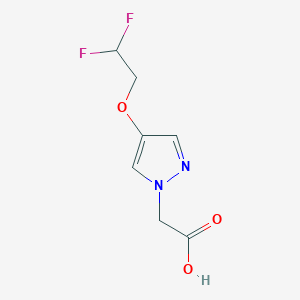
![Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride](/img/structure/B6592698.png)
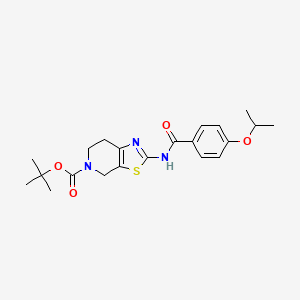

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6592731.png)
![2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole](/img/structure/B6592741.png)
